methyl 9H-pyrido[3,4-b]indole-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate involves several steps, starting from ethyl indole-2-aldehyde. Key steps include N-(4-nitro)phenylation of the indole nucleus, elongation of the 2-aldehyde substituent, and construction of the pyridine nucleus. This ensures the nitrogen substitution crucial for obtaining the desired compound (Murakami et al., 2010).
Molecular Structure Analysis
The molecular structure of methyl 9H-pyrido[3,4-b]indole-1-carboxylate is characterized by a complex heterocyclic system that includes a pyridoindole core. This structure is pivotal for its chemical behavior and interactions. The synthesis pathway ensures the correct placement of functional groups that are essential for further chemical reactions and the compound's overall stability and reactivity.
Chemical Reactions and Properties
Methyl 9H-pyrido[3,4-b]indole-1-carboxylate undergoes various chemical reactions, highlighting its versatility as a pharmacophore and a substrate for further chemical modifications. The presence of a carbomethoxy group at position 3 and an aryl substituent at position 1 in beta-carbolines like this compound enhances its potential for antifilarial activity, demonstrating the compound's importance in medicinal chemistry (Srivastava et al., 1999).
Scientific Research Applications
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Synthesis of Alangiobussinine
- Field : Organic Chemistry
- Application Summary : Methyl 9H-pyrido[3,4-b]indole-1-carboxylate is used in the synthesis of alangiobussinine, a type of alkaloid .
- Method of Application : A one-pot method starting with an activated alcohol and consisting of alcohol oxidation, Pictet–Spengler cyclisation, and oxidative aromatisation .
- Results : This one-pot process for the preparation of methyl 9H-pyrido[3,4-b]indole-1-carboxylate has been used as the key step in the synthesis of alangiobussinine and a closely related analogue .
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Anti-leishmanial Agents
- Field : Medicinal Chemistry
- Application Summary : Derivatives of methyl 9H-pyrido[3,4-b]indole-1-carboxylate are being explored as potential anti-leishmanial agents .
- Method of Application : A series of piperazinyl-β-carboline-3-carboxamide derivatives were designed through a molecular hybridization approach .
- Results : The results of this research are not specified in the available data .
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Chemical Reactivity Enhancement
- Field : Computational Chemistry
- Application Summary : Methyl 9H-pyrido[3,4-b]indole-1-carboxylate and its C1-substituted derivatives are investigated to search for the best substituent group that enhances the chemical reactivity behavior of the basic compound .
- Method of Application : Computational methods are used to investigate the chemical reactivity of these compounds .
- Results : The results of this research are not specified in the available data .
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Antiviral Agents
- Field : Medicinal Chemistry
- Application Summary : Indole derivatives, including methyl 9H-pyrido[3,4-b]indole-1-carboxylate, are being explored for their potential as antiviral agents .
- Method of Application : Various synthetic routes are used to prepare a range of indole derivatives .
- Results : The results of this research are not specified in the available data .
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Anti-inflammatory Agents
- Field : Medicinal Chemistry
- Application Summary : Indole derivatives are being investigated for their anti-inflammatory properties .
- Method of Application : Various synthetic routes are used to prepare a range of indole derivatives .
- Results : The results of this research are not specified in the available data .
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Anticancer Agents
- Field : Medicinal Chemistry
- Application Summary : Indole derivatives are being studied for their potential as anticancer agents .
- Method of Application : Various synthetic routes are used to prepare a range of indole derivatives .
- Results : The results of this research are not specified in the available data .
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Antioxidant Agents
- Field : Medicinal Chemistry
- Application Summary : Indole derivatives are being investigated for their antioxidant properties .
- Method of Application : Various synthetic routes are used to prepare a range of indole derivatives .
- Results : The results of this research are not specified in the available data .
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Antimicrobial Agents
- Field : Medicinal Chemistry
- Application Summary : Indole derivatives are being studied for their potential as antimicrobial agents .
- Method of Application : Various synthetic routes are used to prepare a range of indole derivatives .
- Results : The results of this research are not specified in the available data .
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Antitubercular Agents
- Field : Medicinal Chemistry
- Application Summary : Indole derivatives are being explored for their potential as antitubercular agents .
- Method of Application : Various synthetic routes are used to prepare a range of indole derivatives .
- Results : The results of this research are not specified in the available data .
Future Directions
The future directions for research on “methyl 9H-pyrido[3,4-b]indole-1-carboxylate” could involve further exploration of its synthesis methods, particularly the one-pot process involving alcohol oxidation, Pictet-Spengler cyclisation, and oxidative aromatisation . Additionally, more research is needed to understand its mechanism of action, particularly its inhibitory effect on CYP .
properties
IUPAC Name |
methyl 9H-pyrido[3,4-b]indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)12-11-9(6-7-14-12)8-4-2-3-5-10(8)15-11/h2-7,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNCTTUBAHKEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188208 | |
Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 9H-pyrido[3,4-b]indole-1-carboxylate | |
CAS RN |
3464-66-2 | |
Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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